molecular formula C12H13N3OS2 B2490019 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-75-4

3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2490019
CAS No.: 393567-75-4
M. Wt: 279.38
InChI Key: IMRGVMOHHQHLCC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393567-75-4) is a high-purity synthetic compound with a molecular formula of C12H13N3OS2 and a molecular weight of 279.38 g/mol . This benzamide derivative features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized as a versatile pharmacophore in medicinal chemistry . The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, the core structure of nucleic acids, which allows derivatives to interfere with critical cellular processes like DNA replication . Furthermore, the mesoionic nature of this heterocycle enhances the compound's ability to cross cellular membranes and interact with biological targets, contributing to promising oral absorption and bioavailability . This compound is of significant interest in oncology research. Derivatives containing the 1,3,4-thiadiazole moiety have demonstrated potent antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) . The biological activity is often attributed to the ability to induce cell cycle arrest and promote apoptosis (programmed cell death) in malignant cells . Beyond oncology, the 1,3,4-thiadiazole scaffold is investigated for its potential to inhibit enzymes like lipoxygenase (LOX) and dihydrofolate reductase (DHFR), making it a valuable tool for probing inflammatory pathways and other disease mechanisms . Main Research Applications: • Investigation as a potential anticancer agent . • Study of apoptosis induction and cell cycle dynamics . • Exploration of enzyme inhibition mechanisms (e.g., LOX, DHFR) . • Serves as a key synthetic intermediate for further chemical exploration . ATTENTION: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3,4-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-7-4-5-9(6-8(7)2)10(16)13-11-14-15-12(17-3)18-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGVMOHHQHLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reactions: The methylthio group can be introduced by reacting the thiadiazole intermediate with methyl iodide in the presence of a base.

    Formation of Benzamide: The final step involves the reaction of the substituted thiadiazole with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the thiadiazole ring undergoes substitution reactions with nucleophiles:

Reaction Type Reagents/Conditions Product Application Reference
AlkylationPropyl iodide, K₂CO₃, DMF, 60°C5-(Propylthio) derivativeEnhanced lipophilicity for pharmacological studies
Aryl substitution4-Chlorobenzyl chloride, NaH, THF5-(4-Chlorobenzylthio) analogImproved antibacterial activity
OxidationH₂O₂, AcOH, RTSulfoxide/sulfone derivativesModulation of electronic properties

Key Findings :

  • Substitution at the methylthio position alters biological activity. For example, replacing -SMe with -S(CH₂)₂Ph increased antibacterial efficacy by 40% against Xanthomonas axonopodis .

  • Oxidation to sulfone derivatives enhances metabolic stability but reduces solubility .

Electrophilic Aromatic Substitution (EAS) on the Benzamide Moiety

The dimethyl-substituted benzene ring participates in EAS under controlled conditions:

Reaction Reagents/Conditions Position Product Notes
NitrationHNO₃, H₂SO₄, 0°CPara to methyl groups3,4-Dimethyl-5-nitrobenzamide derivativeLimited yield (50%) due to steric hindrance
SulfonationOleum, 60°CMeta to amide groupSulfonated analogRequires strict temperature control

Research Insight :

  • Steric effects from methyl groups direct substitution to less hindered positions, favoring meta/para products .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Condition Reaction Products Kinetics Reference
Acidic (HCl, reflux)Amide hydrolysis3,4-Dimethylbenzoic acid + 5-(methylthio)-1,3,4-thiadiazol-2-aminet₁/₂ = 2.5 h
Basic (NaOH, RT)No reactionStableN/A

Coordination Chemistry

The thiadiazole ring acts as a ligand for transition metals:

Metal Conditions Complex Properties Application
Cu(II)Ethanol, RT[Cu(C₁₃H₁₃N₃OS₂)Cl₂]Square planar geometryAntimicrobial studies
Fe(III)DMF, 80°C[Fe(C₁₃H₁₃N₃OS₂)₃]Octahedral complexCatalytic oxidation

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity profiles:

Compound Modification Reactivity Difference Reference
3,4-Dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamideLonger thioether chainFaster nucleophilic substitution (k = 1.8×)
2-Methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamideMethoxy vs. methylReduced electrophilic substitution rates

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-thiadiazole have been synthesized and tested for their effectiveness against various bacterial strains. For instance, studies have shown that certain thiadiazole derivatives demonstrate promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structural modifications in compounds like 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide may enhance their interaction with bacterial cell membranes or inhibit essential metabolic pathways.

1.2 Antifungal Properties

Thiadiazole derivatives are also recognized for their antifungal activities. The compound has potential applications in treating fungal infections due to its ability to disrupt fungal cell wall synthesis or interfere with fungal metabolism. A study highlighted the efficacy of thiadiazole compounds against various fungal pathogens, suggesting that similar modifications could yield effective antifungal agents .

1.3 Anticancer Potential

The anticancer properties of thiadiazole derivatives are another area of interest. Research has indicated that compounds with the thiadiazole moiety can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that certain 1,3,4-thiadiazole derivatives possess cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival . The incorporation of the benzamide structure may further enhance these effects by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiadiazole ring or the benzamide moiety can significantly influence the compound's pharmacological properties. For instance:

Modification TypeEffect on Activity
Methylation at position 5 on thiadiazoleIncreases antimicrobial potency
Substitution on benzamide ringEnhances anticancer activity
Alteration of side chainsAffects solubility and bioavailability

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Case Study 1: Antimicrobial Evaluation
    A series of thiadiazole compounds were synthesized and tested against standard bacterial strains using agar diffusion methods. Results indicated that modifications at the methylthio position significantly improved antibacterial efficacy compared to non-substituted counterparts .
  • Case Study 2: Antifungal Activity Assessment
    Compounds were screened for antifungal activity against Candida species. The presence of a methylthio group was associated with enhanced antifungal effects, suggesting a potential mechanism involving disruption of fungal membrane integrity .
  • Case Study 3: Anticancer Activity
    A study focused on evaluating the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines revealed that specific structural features led to increased apoptosis rates and reduced cell viability .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methylthio group in the target compound is smaller and less lipophilic than ethylthio (5g) or benzylthio (5h) groups, which may reduce steric hindrance and alter pharmacokinetics .
  • Benzamide vs. Acetamide : Acetamide derivatives (e.g., 5f, 5g) exhibit lower molecular weights and varied bioactivity profiles compared to benzamide-based compounds like the target molecule .
  • Synthetic Routes : Microwave-assisted methods (e.g., for 9g) offer higher yields and shorter reaction times compared to conventional cyclization routes used for simpler thiadiazoles .

Pharmacological Activity Comparisons

Key Observations :

  • Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., cyano in 7d) show enhanced cytotoxicity compared to alkylthio-substituted compounds, likely due to improved target binding .
  • Antioxidant Activity : Sulfonamide derivatives (e.g., 9g) demonstrate strong radical scavenging, whereas methylthio/acetylated analogs are less studied in this context .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data of Selected Compounds
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) Reference ID
Target Compound ~1670 (estimated) δ 2.5 (SMe), δ 7.2–7.8 (aromatic protons) Inferred
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 1685 δ 3.9 (OCH3), δ 8.1–8.6 (pyridine protons)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1710 δ 4.6 (CH2), δ 6.8–7.4 (aromatic protons)

Key Observations :

  • The target compound’s C=O stretch (~1670 cm⁻¹) aligns with benzamide derivatives, while acetamides (e.g., 5m) show higher frequencies due to differing electronic environments .
  • Methylthio protons in the target compound (δ ~2.5 ppm) are distinct from ethylthio (δ 1.2–1.4 ppm for CH3) or benzylthio (δ 4.3–4.5 ppm for CH2) groups .

Biological Activity

3,4-Dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C_{11}H_{12}N_4S_2
  • Molecular Weight : 252.36 g/mol

This structure features a benzamide core substituted with a thiadiazole moiety that includes a methylthio group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole derivatives. A notable research study synthesized and evaluated various N-(1,3,4-thiadiazol-2-yl)benzamide derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that these compounds exhibited significant anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), particularly targeting the epidermal growth factor receptor (EGFR) and HER-2 pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
YH-9SK-BR-35.8EGFR/HER-2 inhibition
YH-10MCF-712.3EGFR inhibition
YH-11A54915.0HER-2 inhibition

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. A study evaluated the antimicrobial efficacy of several thiadiazole compounds against various bacterial strains. The results demonstrated that certain derivatives had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study involving SK-BR-3 breast cancer cells, the compound YH-9 was found to significantly reduce cell viability in a dose-dependent manner. The study utilized CCK-8 assays to measure cell proliferation and confirmed that the compound effectively inhibited EGFR and HER-2 signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds exhibited potent antibacterial activity, particularly against multidrug-resistant strains, suggesting their potential for therapeutic applications in infectious diseases .

Q & A

Basic: What are the critical steps in synthesizing 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using HCl or H₂SO₄) .
  • Step 2: Coupling the thiadiazole-2-amine intermediate with 3,4-dimethylbenzoyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization Strategies:
    • Temperature: Maintain 0–5°C during acyl chloride addition to minimize side reactions .
    • Catalysts: Use triethylamine to neutralize HCl byproducts and enhance coupling efficiency .
    • Solvents: Dichloromethane or DMF improves solubility of intermediates .
    • Scale-Up: Continuous flow reactors reduce batch variability and improve yield .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions (e.g., methylthio and dimethylbenzamide groups). Aromatic protons appear at δ 7.2–8.0 ppm, while methylthio (S-CH₃) resonates near δ 2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., exact mass for C₁₃H₁₄N₃OS₂: 320.0492) .
  • Infrared Spectroscopy (IR): Peaks at 1670–1700 cm⁻¹ confirm the benzamide C=O stretch, while 650–750 cm⁻¹ indicates C-S bonds in the thiadiazole ring .

Advanced: How does the methylthio group influence the compound’s bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effect: The methylthio (-S-CH₃) group enhances electrophilicity of the thiadiazole ring, facilitating interactions with nucleophilic residues in biological targets (e.g., enzyme active sites) .
  • Lipophilicity: Increases membrane permeability, as evidenced by logP values ~2.8, improving cellular uptake in anticancer assays .
  • SAR Studies: Analogues lacking the methylthio group show 50% reduced cytotoxicity in MCF-7 breast cancer models, highlighting its role in apoptosis induction .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., NCI-60 panel) and normalize results to positive controls (e.g., doxorubicin) .
  • Dose-Response Curves: Establish IC₅₀ values across multiple replicates to account for variability in cytotoxicity assays .
  • Target Validation: Combine biochemical (e.g., kinase inhibition) and cellular (e.g., flow cytometry for apoptosis) assays to confirm mechanisms .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the benzamide para-position to enhance hydrophilicity .
  • Co-Solvents: Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
  • Structural Modifications: Replace methylthio with sulfonate (-SO₃H) groups, maintaining electronegativity while improving solubility .

Advanced: How do in silico methods predict binding affinity with targets like CDK1?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the thiadiazole ring and CDK1’s ATP-binding pocket (e.g., hydrogen bonds with Lys33 and Glu51) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2.0 Å indicates robust target engagement .
  • QSAR Models: Train algorithms on IC₅₀ data from analogues to predict activity of new derivatives .

Advanced: How does X-ray crystallography aid in understanding SAR?

Methodological Answer:

  • Crystal Structure Analysis: Resolve dihedral angles between the benzamide and thiadiazole rings (e.g., ~15° tilt in similar compounds), which influence steric interactions with targets .
  • Intermolecular Forces: Identify π-π stacking between aromatic rings and hydrogen bonds (e.g., N-H···O=C), guiding analog design for enhanced binding .

Basic: What are the solubility challenges and formulation approaches?

Methodological Answer:

  • Challenges: Low aqueous solubility (<0.1 mg/mL) due to high logP (~3.2) .
  • Formulation Solutions:
    • Nanoemulsions with Tween-80 increase bioavailability in pharmacokinetic studies .
    • Lyophilized powders for stable storage and reconstitution in DMSO/PBS mixtures .

Advanced: How to analyze cell cycle arrest and apoptosis induction mechanisms?

Methodological Answer:

  • Flow Cytometry: Treat HCT-116 cells and stain with PI/annexin V to quantify apoptotic populations .
  • Western Blotting: Monitor Bax/Bcl-2 ratios and caspase-3 cleavage to confirm intrinsic apoptosis pathways .
  • Cell Cycle Profiling: Use propidium iodide staining to identify G2/M arrest (e.g., cyclin B1 downregulation) .

Advanced: What are best practices for validating purity and stability?

Methodological Answer:

  • HPLC-DAD: Achieve >98% purity with a C18 column (acetonitrile/water gradient, retention time ~12 min) .
  • Forced Degradation: Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days; track decomposition via LC-MS .
  • Stability-Indicating Assays: Use differential scanning calorimetry (DSC) to detect polymorphic changes during storage .

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